molecular formula C20H19F3N6O B5209681 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B5209681
M. Wt: 416.4 g/mol
InChI Key: IKTDTWAHAGQURG-UHFFFAOYSA-N
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Description

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridazine core substituted with a 3-methylpyrazole group at position 3 and a 4-(trifluoromethyl)benzoyl-piperazine moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl-piperazine substituent may influence receptor-binding affinity .

Properties

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-8-9-29(26-14)18-7-6-17(24-25-18)27-10-12-28(13-11-27)19(30)15-2-4-16(5-3-15)20(21,22)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTDTWAHAGQURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyridazine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole, piperazine, and pyridazine derivatives .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Compound A shares structural similarities with several pyridazine-piperazine derivatives (Table 1). Key differentiating factors include:

  • Pyrazole substituents : The 3-methylpyrazole group in Compound A contrasts with other analogs bearing chlorophenyl (e.g., ), triazolo (), or sulfonyl groups ().
  • Piperazine modifications : The 4-(trifluoromethyl)benzoyl group in Compound A differs from substituents like 3-(trifluoromethyl)phenyl () or biphenyl sulfonyl ().
Table 1: Structural Comparison of Pyridazine-Piperazine Derivatives
Compound Name Substituents (Position 6) Pyrazole/Other Substituents (Position 3) Molecular Formula Key Features Reference
Compound A 4-[4-(Trifluoromethyl)benzoyl]piperazin-1-yl 3-Methyl-1H-pyrazol-1-yl C₂₀H₁₈F₃N₆O Trifluoromethyl benzoyl, methylpyrazole -
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine 3-(Trifluoromethyl)phenylpiperazine Chlorine (Position 3) C₁₅H₁₄ClF₃N₄ Chloro, planar aromatic rings
18F-FPPPT (Radiotracer) 4-(Trifluoromethyl)benzoyl-piperazine 3-[¹⁸F]Fluoropropylcarboxamide C₂₀H₁₈F₄N₆O PET imaging probe, fluorinated
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine 4-Methoxy-3-methylphenylsulfonylpiperazine 3,5-Dimethylpyrazole C₂₁H₂₆N₆O₃S Sulfonyl group, enhanced hydrophilicity

Key Differentiators and Research Implications

  • Steric Considerations : The 3-methylpyrazole in Compound A introduces steric bulk absent in chloro or triazolo analogs (), possibly affecting binding pocket accessibility.
  • Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, a advantage over non-fluorinated analogs like those in .

Biological Activity

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound features a pyrazole ring fused with a pyridazine, along with a piperazine moiety substituted with a trifluoromethylbenzoyl group. This structural complexity is believed to contribute to its diverse biological activities.

Research indicates that this compound may act as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Kinases are critical in various signaling cascades, and their dysregulation is often linked to cancer and other diseases.

Key Mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound may inhibit RTKs, which are involved in the regulation of cell growth and differentiation.
  • Impact on Signal Transduction Pathways : By modulating these pathways, the compound could potentially hinder tumor growth and metastasis.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)10

These findings suggest that the compound may be effective in inhibiting the growth of certain cancer types.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound possesses antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial activity highlights the compound's potential as a therapeutic agent beyond oncology.

Case Study 1: Efficacy in Tumor Models

A study conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction in tumor cells, as evidenced by increased caspase activity.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the combination of this compound with conventional chemotherapeutics. Results indicated enhanced efficacy when used in tandem with doxorubicin, leading to reduced IC50 values and improved overall survival in treated models.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis of pyridazine-piperazine hybrids typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. Key steps include:

  • Coupling of pyridazine and piperazine moieties : Use coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Reaction temperature control : Maintain temperatures between 0–5°C during sensitive steps (e.g., trifluoromethylbenzoyl group introduction) to prevent thermal degradation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for pyridazine (δ 8.1–8.5 ppm for aromatic protons), piperazine (δ 3.1–3.5 ppm for CH₂ groups), and trifluoromethylbenzoyl (δ 7.6–7.9 ppm for aryl protons) .
    • 19F NMR : Confirm the presence of the CF₃ group (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at ~470–475 m/z) and fragments (e.g., loss of the benzoyl group) .
  • Computational modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and verify stability of the trifluoromethyl-piperazine conformation .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • Target selection : Prioritize receptors/kinases associated with pyridazine-piperazine hybrids (e.g., serotonin receptors, PDE inhibitors) based on structural analogs .
  • Assay types :
    • In vitro enzyme inhibition : Use fluorogenic substrates for kinase activity (e.g., EGFR, BRAF) at 1–10 µM concentrations .
    • Cell viability assays : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .
  • Controls : Include a piperazine-free analog to isolate the contribution of the trifluoromethylbenzoyl group .

Advanced: What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?

Answer:
Contradictions often arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized protocols : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (≤20) to reduce variability .
  • Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays (human liver microsomes, NADPH cofactor) to rule out false negatives from rapid degradation .
  • Structural reanalysis : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm conformation-dependent activity differences (e.g., piperazine ring puckering) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

  • Key substituent modifications :

    Position Modification Impact on Activity Reference
    Pyridazine C-3Replace 3-methylpyrazole with imidazole↓ Kinase inhibition, ↑ solubility
    Piperazine N-4Substitute CF₃-benzoyl with sulfonyl groups↑ Selectivity for 5-HT receptors
    Pyrazole C-3 methylIntroduce bulkier groups (e.g., ethyl)Alters binding pocket occupancy
  • Computational SAR : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between the benzoyl group and Lys231 in EGFR) .

Advanced: What mechanisms underlie the compound’s potential off-target effects?

Answer:

  • Cross-reactivity : The piperazine moiety may bind to GPCRs (e.g., dopamine D₂, adrenergic α₁ receptors) due to structural similarity to endogenous ligands .
  • Metabolite interference : Oxidative metabolism (via CYP3A4) generates reactive intermediates (e.g., epoxides) that inhibit cytochrome P450 enzymes .
  • Mitigation :
    • Selectivity profiling : Screen against panels of 50+ kinases/GPCRs at 1 µM .
    • Prodrug design : Introduce hydrolyzable esters at the pyridazine C-6 to reduce non-specific binding .

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